Ganglioside GM3 (phyto-type)

Description

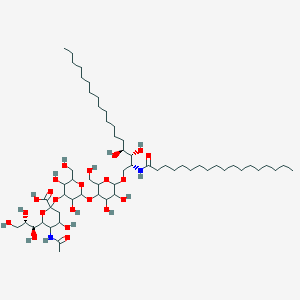

The exact mass of the compound 5-Acetamido-2-[2-[6-[(2R,3R,4S)-3,4-dihydroxy-2-(octadecanoylamino)octadecoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1S,2S)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid is 1198.75502314 g/mol and the complexity rating of the compound is 1730. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ganglioside GM3 (phyto-type) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ganglioside GM3 (phyto-type) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-acetamido-2-[2-[6-[(2R,3R,4S)-3,4-dihydroxy-2-(octadecanoylamino)octadecoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1S,2S)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H110N2O22/c1-4-6-8-10-12-14-16-18-19-20-22-24-26-28-30-32-45(69)61-39(47(70)40(66)31-29-27-25-23-21-17-15-13-11-9-7-5-2)37-78-56-51(74)50(73)53(44(36-64)80-56)81-57-52(75)55(49(72)43(35-63)79-57)83-59(58(76)77)33-41(67)46(60-38(3)65)54(82-59)48(71)42(68)34-62/h39-44,46-57,62-64,66-68,70-75H,4-37H2,1-3H3,(H,60,65)(H,61,69)(H,76,77)/t39-,40+,41?,42+,43?,44?,46?,47-,48+,49?,50?,51?,52?,53?,54?,55?,56?,57?,59?/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJXVTIVZXAXJKM-WTHPZHSFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)OC3(CC(C(C(O3)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)C(C(CCCCCCCCCCCCCC)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)N[C@H](COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)OC3(CC(C(C(O3)[C@H]([C@H](CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)[C@H]([C@H](CCCCCCCCCCCCCC)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C59H110N2O22 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1199.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Phyto-type Ganglioside GM3: A Comprehensive Technical Guide on Structure and Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ganglioside GM3, a monosialylated glycosphingolipid, is a critical component of the outer leaflet of the plasma membrane in vertebrate cells, playing a pivotal role in various cellular processes. The phyto-type variant of GM3, distinguished by its phytosphingosine-based ceramide backbone, is of growing interest in the scientific community. This technical guide provides an in-depth exploration of the structure and function of phyto-type ganglioside GM3, offering detailed experimental protocols for its study and summarizing key quantitative data. Furthermore, this guide presents visualizations of its involvement in crucial signaling pathways, providing a valuable resource for researchers and professionals in drug development.

Introduction

Gangliosides are sialic acid-containing glycosphingolipids that are integral to cell surface microdomains, where they participate in cell-cell recognition, adhesion, and signal transduction.[1] GM3, the simplest of the ganglio-series gangliosides, serves as a precursor for more complex gangliosides and is ubiquitously found in tissues.[2][3] Phyto-type GM3 is a specific variant characterized by the presence of phytosphingosine (B30862) in its ceramide moiety, a feature that distinguishes it from its animal-derived counterparts.[4] This structural difference can lead to unique physicochemical properties and biological activities, making phyto-type GM3 a compelling subject for research and a potential target for therapeutic intervention.

Structure of Phyto-type Ganglioside GM3

The fundamental structure of phyto-type ganglioside GM3 consists of three main components: a ceramide lipid anchor, an oligosaccharide chain, and a single sialic acid residue.

-

Ceramide Backbone: The defining feature of phyto-type GM3 is its ceramide backbone, which is composed of a long-chain base, phytosphingosine, linked to a fatty acid via an amide bond.[4] The fatty acid chain can vary in length and degree of saturation.

-

Oligosaccharide Core: The oligosaccharide chain is composed of lactose (B1674315) (galactose-β1,4-glucose) linked to the ceramide.

-

Sialic Acid: A single N-acetylneuraminic acid (Neu5Ac) molecule is attached to the galactose residue of the lactose core via an α2,3-glycosidic linkage.[5]

The condensed structure can be represented as Neu5Acα2-3Galβ1-4Glcβ1-1'Cer(phytosphingosine).[2]

Physicochemical Properties

The unique structural features of phyto-type GM3 contribute to its distinct physicochemical properties. The presence of the additional hydroxyl group in phytosphingosine can alter its hydrogen bonding capabilities and packing within the cell membrane compared to the sphingosine-containing GM3 found in animals.

| Property | Value | Reference |

| Molecular Formula | C₅₉H₁₁₀N₂O₂₂ | [4] |

| Molecular Weight | ~1215.5 g/mol | [4] |

Biological Functions of Phyto-type Ganglioside GM3

Phyto-type GM3 is involved in a multitude of cellular functions, primarily through its ability to modulate the activity of membrane-associated proteins and participate in cell signaling events.

Modulation of Cell Signaling

Phyto-type GM3 is a known modulator of various signaling pathways, including those involved in cell growth, proliferation, and inflammation.

-

Inhibition of Epidermal Growth Factor Receptor (EGFR) Signaling: GM3 has been shown to inhibit the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR). This inhibition is thought to occur through a direct carbohydrate-to-carbohydrate interaction between the glycan portion of GM3 and the N-linked glycans on the EGFR, which can prevent receptor dimerization and subsequent autophosphorylation.

-

Modulation of Toll-like Receptor 4 (TLR4) Signaling: Emerging evidence suggests that different molecular species of GM3 can differentially modulate the Toll-like Receptor 4 (TLR4) signaling pathway. Some species can act as agonists, enhancing the inflammatory response, while others may act as antagonists. This modulation appears to involve direct interaction with the TLR4/MD2 complex.

Regulation of Cell Growth and Proliferation

By modulating signaling pathways such as the EGFR pathway, phyto-type GM3 can influence cell growth and proliferation. Its inhibitory effect on EGFR signaling has made it a subject of interest in cancer research, where uncontrolled cell proliferation is a hallmark.[2]

Role in Inflammation

The interaction of phyto-type GM3 with the TLR4 signaling pathway implicates it in the regulation of inflammatory responses. Depending on the specific molecular species and cellular context, it may either promote or suppress inflammation.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of phyto-type ganglioside GM3.

Extraction and Purification of Phyto-type Ganglioside GM3 from Plant Tissues

This protocol outlines the steps for the extraction and subsequent purification of phyto-type GM3 from plant materials.

Materials:

-

Plant tissue (e.g., soybean)

-

Deionized water

-

Solid-phase extraction (SPE) cartridges (C18)

-

High-performance liquid chromatography (HPLC) system with a suitable column (e.g., silica-based amino or diol column)

-

Rotary evaporator

-

Lyophilizer

Protocol:

-

Homogenization and Lipid Extraction:

-

Homogenize fresh or frozen plant tissue in a mixture of chloroform:methanol (1:2, v/v).

-

Add chloroform and water to the homogenate to achieve a final ratio of chloroform:methanol:water of 2:2:1.8 (v/v/v).

-

Centrifuge the mixture to separate the phases. The lower chloroform phase will contain the total lipids.

-

Collect the lower phase and evaporate the solvent using a rotary evaporator.

-

-

Solid-Phase Extraction (SPE) for Ganglioside Enrichment:

-

Condition a C18 SPE cartridge by washing with methanol followed by water.

-

Dissolve the dried lipid extract in a small volume of chloroform:methanol (1:1, v/v) and load it onto the conditioned cartridge.

-

Wash the cartridge with a non-polar solvent (e.g., hexane) to remove neutral lipids.

-

Elute the ganglioside fraction with a more polar solvent mixture, such as chloroform:methanol:water (30:60:8, v/v/v).

-

Dry the eluted fraction under a stream of nitrogen.

-

-

HPLC Purification:

-

Dissolve the enriched ganglioside fraction in the HPLC mobile phase.

-

Inject the sample onto an HPLC system equipped with a silica-based amino or diol column.

-

Use a gradient elution program with a mobile phase consisting of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) acetate) to separate the different ganglioside species.

-

Collect the fractions corresponding to the GM3 peak, identified by comparison with a standard.

-

Lyophilize the collected fractions to obtain purified phyto-type GM3.

-

Structural Analysis by Mass Spectrometry

This protocol describes the use of mass spectrometry for the structural characterization of purified phyto-type GM3.

Materials:

-

Purified phyto-type GM3

-

Mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source

-

Methanol

-

Water

-

Ammonium acetate (B1210297)

Protocol:

-

Sample Preparation: Dissolve the purified phyto-type GM3 in a methanol:water (1:1, v/v) solution containing a low concentration of ammonium acetate (e.g., 1 mM) to facilitate ionization.

-

Mass Spectrometry Analysis:

-

Infuse the sample solution directly into the ESI source of the mass spectrometer.

-

Acquire mass spectra in negative ion mode. The deprotonated molecule [M-H]⁻ should be observed.

-

Perform tandem mass spectrometry (MS/MS) on the [M-H]⁻ ion to obtain fragmentation data.

-

-

Data Analysis:

-

Analyze the full-scan mass spectrum to determine the molecular weight of the phyto-type GM3.

-

Interpret the MS/MS fragmentation pattern to confirm the sequence of the oligosaccharide chain, the identity of the sialic acid, and the structure of the ceramide backbone (phytosphingosine and fatty acid).

-

Functional Assay: Inhibition of EGFR Phosphorylation

This protocol details an in vitro assay to assess the inhibitory effect of phyto-type GM3 on the phosphorylation of the Epidermal Growth Factor Receptor (EGFR).

Materials:

-

A431 human epidermoid carcinoma cells (high EGFR expression)

-

Purified phyto-type GM3

-

Epidermal Growth Factor (EGF)

-

Cell lysis buffer

-

Anti-phospho-EGFR antibody

-

Anti-total-EGFR antibody

-

Secondary antibody conjugated to horseradish peroxidase (HRP)

-

Chemiluminescent substrate

-

Western blotting equipment

Protocol:

-

Cell Culture and Treatment:

-

Culture A431 cells to near confluency.

-

Starve the cells in serum-free medium for 24 hours.

-

Pre-incubate the cells with varying concentrations of phyto-type GM3 for 1 hour.

-

Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).

-

Incubate the membrane with the primary antibody against phospho-EGFR overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total EGFR as a loading control.

-

-

Data Analysis: Quantify the band intensities for phospho-EGFR and total EGFR. Normalize the phospho-EGFR signal to the total EGFR signal to determine the relative level of EGFR phosphorylation in each condition.

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by phyto-type ganglioside GM3.

References

Plant-Derived Ganglioside GM3: A Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ganglioside GM3, a monosialodihexosylganglioside, is a critical component of the outer leaflet of the plasma membrane in vertebrate cells, playing a significant role in various cellular processes including signal transduction, cell growth, differentiation, and apoptosis.[1] While traditionally studied in animal models, the presence and biological activities of GM3 in plants, particularly in soybeans (Glycine max), are of growing interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of plant-derived ganglioside GM3, with a focus on its biological activities, putative signaling pathways, and the methodologies for its study. Although research specifically on purified plant-derived GM3 is still emerging, this document consolidates the available information and extrapolates from studies on soy extracts and animal-derived GM3 to provide a foundational resource for researchers in the field.

Introduction to Plant-Derived Ganglioside GM3

Gangliosides are sialic acid-containing glycosphingolipids.[2] The nomenclature GM3 denotes a ganglioside with one sialic acid residue (monosialo) and three hexose (B10828440) units in its carbohydrate chain.[3] Its structure consists of a ceramide lipid tail anchored in the cell membrane and a hydrophilic glycan head extending into the extracellular space.[2] While abundant in the nervous system of vertebrates, the identification of GM3 in soybeans has opened new avenues for research into its potential as a readily available, plant-based bioactive compound.[4]

Structural Overview of GM3:

-

Ceramide Moiety: Composed of a long-chain fatty acid linked to a sphingoid base. The composition of these fatty acids can vary, which may influence the biological activity of the GM3 molecule.

-

Glycan Headgroup: A trisaccharide chain consisting of sialic acid, galactose, and glucose.

Biological Activities of Plant-Derived GM3

Direct studies on purified plant-derived GM3 are limited. However, research on soybean extracts rich in various bioactive compounds, including gangliosides, and extensive studies on animal-derived GM3, provide strong indications of its biological potential.

Anti-Inflammatory Activity

Emerging evidence suggests that soybean-derived compounds possess significant anti-inflammatory properties. Elicited soybean extracts have been shown to modulate the inflammatory response by targeting Toll-like receptors (TLRs), specifically TLR3 and TLR4.[4][5]

Key Findings:

-

Soybean extracts can suppress the activation of TLR3 and TLR4 on immune cells, such as B cells and dendritic cells.[5][6]

-

This inhibition of TLR signaling leads to a downstream reduction in the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ).[7]

-

The bioactive compounds in these extracts, such as isoflavones (genistein and daidzein) and glyceollin, are thought to act synergistically to modulate these pathways.[5]

While these studies used complex extracts, the known role of animal-derived GM3 in modulating TLR4 signaling strengthens the hypothesis that plant-derived GM3 is a key contributor to these anti-inflammatory effects.[1][3] Animal GM3 species with different fatty acid chains have been shown to act as either agonists or antagonists of TLR4, suggesting that the specific molecular species of plant-derived GM3 could also have distinct immunomodulatory functions.[3]

Anti-Cancer Potential

Soybean products and their isolated phytochemicals have been extensively studied for their anti-cancer properties.[8] While direct evidence for purified plant-derived GM3 is not yet available, studies on soybean extracts and animal-derived GM3 indicate a potential role in cancer therapy.

Observed Effects of Soybean Extracts and Animal GM3:

-

Inhibition of Cell Proliferation: Soybean peptide fractions have demonstrated inhibitory activity against various cancer cell lines, including blood, breast, and prostate cancers.[9]

-

Apoptosis Induction: Animal-derived GM3 has been shown to induce apoptosis in certain cancer cells.[3]

-

Modulation of Growth Factor Receptors: GM3 is a known inhibitor of growth factor receptors, such as the epidermal growth factor receptor (EGFR), which is often overexpressed in cancer cells.[3]

It is plausible that plant-derived GM3 contributes to the observed anti-proliferative effects of soybean extracts. Further research is needed to isolate and test the efficacy of purified soy GM3 against various cancer cell lines.

Neuroprotective Potential

Gangliosides are crucial for neuronal function and development.[10] While most research has focused on animal-derived gangliosides, particularly GM1, for their neuroprotective and neurotrophic properties, the presence of GM3 in plants suggests a potential role in neurological health.[10][11][12]

Potential Mechanisms of Neuroprotection (based on animal ganglioside studies):

-

Inhibition of Nitric Oxide Synthase: Gangliosides may exert neuroprotective effects by inhibiting nitric oxide synthase activity.[10]

-

Trophic Factor Deprivation Rescue: Gangliosides have been shown to rescue neuronal cells from death following the withdrawal of trophic factors.[11]

-

Modulation of Neurotrophin Receptors: GM1, a more complex ganglioside derived from GM3, is known to modulate neurotrophin receptor signaling, promoting neurite outgrowth and neuronal survival.[7][13]

The potential for soy-derived GM3 to be converted to more complex gangliosides in vivo, or to exert its own direct neuroprotective effects, warrants further investigation.

Signaling Pathways

Based on studies of soybean extracts and animal-derived GM3, the following signaling pathways are likely modulated by plant-derived GM3.

Toll-like Receptor (TLR) Signaling

Plant-derived GM3 is implicated in the modulation of TLR signaling, a key pathway in the innate immune response.

References

- 1. Homeostatic and pathogenic roles of GM3 ganglioside molecular species in TLR4 signaling in obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Special considerations in the purification of the GM3 ganglioside forming enzyme, CMP-sialic acid:lactosylceramide alpha 2-3 sialyltransferase (SAT-1): solubilization of SAT-1 with lauryldimethylamine oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Homeostatic and pathogenic roles of GM3 ganglioside molecular species in TLR4 signaling in obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Elicited soybean extract attenuates proinflammatory cytokines expression by modulating TLR3/TLR4 activation in high−fat, high−fructose diet mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Gangliosides and the Treatment of Neurodegenerative Diseases: A Long Italian Tradition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anticancer properties of soybean: an updated review - MedCrave online [medcraveonline.com]

- 9. Soybean peptide fractions inhibit human blood, breast and prostate cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Neuroprotective effects of gangliosides may involve inhibition of nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Gangliosides rescue neuronal cells from death after trophic factor deprivation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Neuroprotective effects of monosialotetrahexosylganglioside - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Gangliosides in the Brain: Physiology, Pathophysiology and Therapeutic Applications [frontiersin.org]

Technical Guide: Heterologous Biosynthesis of Ganglioside GM3 in Plant-Based Systems

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Gangliosides are sialic acid-containing glycosphingolipids essential to various cellular processes in vertebrates but are not naturally produced in plants. This technical guide outlines the scientific basis and experimental framework for the heterologous biosynthesis of the simplest ganglioside, GM3, in plant systems, particularly Nicotiana benthamiana. By leveraging the established mammalian biosynthetic pathway, this guide provides a roadmap for the metabolic engineering of plants to serve as scalable and cost-effective biofactories for producing high-value glycosphingolipids. Detailed experimental protocols for gene expression and lipid analysis are provided, alongside a discussion of the quantitative benchmarks and challenges inherent in this innovative production platform.

Introduction: The Rationale for Plant-Made Gangliosides

Ganglioside GM3 (monosialodihexosylganglioside) is a crucial precursor for the synthesis of more complex gangliosides in mammals and plays a significant role in cell signaling, growth regulation, and immune responses.[1] Its potential therapeutic applications, including in cancer treatment, have driven interest in novel production systems.[1] Plants, however, do not endogenously synthesize gangliosides, as their sphingolipid pathways diverge to produce glucosylceramides (GlcCer) and glycosyl inositolphosphoceramides (GIPCs). This absence of a native pathway makes plants an ideal "clean-slate" chassis for heterologous production, avoiding competition with endogenous metabolic fluxes and simplifying downstream purification.

The expression of recombinant proteins in plants, a field known as "molecular pharming," is a well-established technology, demonstrating the capacity of plants to host complex mammalian biosynthetic pathways.[2][3] This guide details a strategy for reconstituting the mammalian GM3 biosynthetic pathway in Nicotiana benthamiana, a model organism for transient gene expression, to achieve in planta synthesis of GM3.

The Heterologous GM3 Biosynthesis Pathway

The production of GM3 in a plant host requires the introduction of two key mammalian enzymes that act sequentially on a native plant substrate, glucosylceramide (GlcCer). Plants synthesize the ceramide backbone and possess glucosylceramide synthase, providing the starting material for the engineered pathway.[4]

The engineered pathway consists of the following steps:

-

Galactosylation of GlcCer: The mammalian enzyme Lactosylceramide Synthase (β-1,4-galactosyltransferase 5, B4GALT5) transfers a galactose molecule from UDP-galactose to GlcCer, forming Lactosylceramide (LacCer).

-

Sialylation of LacCer: The mammalian enzyme GM3 Synthase (ST3GAL5, a sialyltransferase) transfers a sialic acid residue (N-acetylneuraminic acid, Neu5Ac) from the sugar donor CMP-Neu5Ac to LacCer, yielding the final product, Ganglioside GM3.[5][6]

Plants possess the necessary sugar donors (UDP-galactose and CMP-Neu5Ac) to support these reactions, particularly when the full mammalian sialic acid pathway is co-expressed.

Experimental Strategy and Workflow

The reconstruction of the GM3 pathway is most rapidly achieved using Agrobacterium tumefaciens-mediated transient expression in N. benthamiana. This method allows for the simultaneous delivery and high-level expression of multiple genes within days.

The general workflow involves:

-

Gene Selection and Codon Optimization: Obtain human cDNAs for B4GALT5 and ST3GAL5. Optimize the gene sequences for expression in N. benthamiana to enhance translation efficiency.

-

Vector Construction: Clone the optimized genes into plant expression vectors, typically under the control of a strong constitutive promoter like the Cauliflower Mosaic Virus (CaMV) 35S promoter.

-

Agrobacterium Transformation: Introduce the expression vectors into an Agrobacterium strain (e.g., GV3101).

-

Agroinfiltration: Infiltrate the leaves of 4-6 week old N. benthamiana plants with a suspension of Agrobacterium carrying the constructs. Co-infiltration of a viral silencing suppressor (e.g., p19) is critical to maximize protein expression.

-

Incubation and Sampling: Allow for gene expression to proceed for 3-6 days post-infiltration before harvesting leaf tissue for analysis.

-

Lipid Extraction and Analysis: Extract the total lipid fraction, specifically targeting glycosphingolipids, and analyze the extracts using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to identify and quantify GM3.

Quantitative Data and Benchmarks

While data for the complete synthesis of GM3 in plants is not yet published, results from related glycoengineering studies provide valuable benchmarks for expected efficiency.

| Parameter | Host System | Target Molecule/Modification | Result | Reference |

| Galactosylation Efficiency | Tobacco BY2 Cells | Galactosylated N-glycans | 47.3% of total N-glycans were successfully galactosylated in the highest-expressing line. | Bakker et al., 2001[7] |

| Heterologous Lipid Yield | N. benthamiana | Taxadiene (terpenoid) | 11–27 µg/g dry weight in stable lines, with up to a 1.9-fold increase after metabolic shunting. | Kim et al., 2014[8][9] |

| Recombinant Protein Yield | Tobacco BY-2 Cells | (SP)32-EGFP | Secreted yields up to 125 mg/L in suspension culture. | Zhang et al., 2016 (cited in[10]) |

These data suggest that high conversion efficiencies of lipid precursors are achievable in plants. A primary goal for GM3 synthesis would be to achieve detectable levels in the µg/g dry weight range, with optimization efforts focused on increasing flux through the pathway.

Detailed Experimental Protocols

This protocol is adapted from established methods for transient expression in N. benthamiana.

Materials:

-

N. benthamiana plants (4-6 weeks old)

-

Agrobacterium tumefaciens (strain GV3101) carrying expression vectors for B4GALT5, ST3GAL5, and a p19 silencing suppressor.

-

LB medium with appropriate antibiotics (e.g., Rifampicin, Gentamicin, and vector-specific selection).

-

Infiltration Medium: 10 mM MES (pH 5.6), 10 mM MgCl₂, 200 µM Acetosyringone.

-

Needleless 1 mL syringes.

Procedure:

-

Culture Preparation: Inoculate 5 mL of LB medium (with antibiotics) with single colonies of each Agrobacterium strain. Grow overnight at 28°C with shaking (250 rpm).

-

Cell Resuspension: Pellet the bacterial cells by centrifugation (4000 x g, 10 min). Discard the supernatant.

-

Resuspend the bacterial pellets in Infiltration Medium to a final optical density at 600 nm (OD₆₀₀) of 0.8.

-

Incubation: Let the resuspended cultures stand at room temperature for 2-3 hours to allow for the induction of virulence genes by acetosyringone.

-

Mixing: Mix the Agrobacterium suspensions for B4GALT5, ST3GAL5, and p19 in a 1:1:1 ratio.

-

Infiltration: Using a 1 mL needleless syringe, gently press against the abaxial (underside) of a young, fully expanded N. benthamiana leaf and slowly infiltrate the bacterial suspension. The infiltrated area will appear dark and water-soaked. Infiltrate at least three leaves per plant.

-

Plant Incubation: Place the plants back in their growth chamber (16h light/8h dark cycle, ~24°C) for 3 to 6 days.

This protocol is a standard method for the extraction and quantification of gangliosides from biological tissue, adapted for plant material.

Materials:

-

Harvested leaf tissue (fresh or lyophilized).

-

Chloroform (B151607), Methanol, Water (HPLC grade).

-

Homogenizer or mortar and pestle.

-

Centrifuge.

-

HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap).

-

GM3 analytical standard.

Procedure:

-

Homogenization: Homogenize ~100 mg of fresh leaf tissue in a mixture of chloroform:methanol (2:1, v/v). For dry tissue, use a proportionally smaller amount.

-

Extraction: Agitate the homogenate for 1-2 hours at room temperature.

-

Phase Separation: Add water to the mixture to achieve a final chloroform:methanol:water ratio of 8:4:3 (v/v/v). Vortex thoroughly and centrifuge (1000 x g, 10 min) to separate the phases.

-

Collection: Carefully collect the lower (organic) phase, which contains the lipids. The upper (aqueous) phase can be re-extracted with chloroform to improve yield.

-

Drying and Reconstitution: Evaporate the pooled organic phases to dryness under a stream of nitrogen. Reconstitute the lipid extract in a known volume of a suitable solvent for LC-MS analysis (e.g., acetonitrile:isopropanol:water).

-

LC-MS Analysis:

-

Inject the sample onto a hydrophilic interaction liquid chromatography (HILIC) column for separation of polar lipids.

-

Use a gradient elution method with mobile phases containing ammonium (B1175870) acetate (B1210297) or formate (B1220265) to aid ionization.

-

Operate the mass spectrometer in negative ion mode, as gangliosides readily form [M-H]⁻ ions.

-

Perform identification by comparing the retention time and accurate mass (m/z) of the detected peak with the GM3 analytical standard.

-

Quantify the amount of GM3 by integrating the area of the extracted ion chromatogram and comparing it to a standard curve generated with the analytical standard.

-

Challenges and Future Directions

The successful production of GM3 in plants is contingent on several factors that present both challenges and opportunities for research:

-

Subcellular Localization: Both B4GALT5 and ST3GAL5 are Golgi-resident enzymes in mammals. Ensuring their correct targeting and topology within the plant Golgi apparatus is critical for their function and access to substrates.

-

Substrate Availability: While plants produce GlcCer, the efficiency of GM3 synthesis will depend on the size and accessibility of the GlcCer pool to the heterologous enzymes. Overexpression of the endogenous glucosylceramide synthase could be a strategy to increase precursor supply.

-

Sialic Acid Supply: The synthesis of CMP-Neu5Ac is a prerequisite for the final step. Co-expression of the entire mammalian sialic acid biosynthesis pathway may be necessary to provide a sufficient supply of the activated sugar donor for GM3 synthase.

-

Yield Optimization: Achieving commercially viable yields will likely require moving from transient expression to stable transgenic plant lines and employing advanced metabolic engineering strategies, such as pathway scaffolding or transcription factor engineering, to enhance flux towards GM3.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Stable expression of human β1,4-galactosyltransferase in plant cells modifies N-linked glycosylation patterns - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biosynthesis of Sphingolipids in Plants (and Some of Their Functions) - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. Structures, biosynthesis, and functions of gangliosides—An overview - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biosynthesis of the major brain gangliosides GD1a and GT1b - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

The Role of Phyto-GM3 in Cell Membrane Lipid Rafts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the ganglioside Phyto-GM3 and its critical role within cell membrane lipid rafts. We will delve into the structural characteristics of GM3, its influence on the composition and function of lipid rafts, and its modulation of key cellular signaling pathways. This document also includes detailed experimental protocols for the study of Phyto-GM3 in lipid rafts and quantitative data on its effects.

Introduction to Phyto-GM3 and Lipid Rafts

Phyto-GM3 , a member of the ganglioside family of glycosphingolipids, is found in plant cell membranes. While research has predominantly focused on its mammalian counterpart, the fundamental structure and function are considered to be highly conserved. GM3 is the simplest of the gangliosides, consisting of a ceramide lipid anchor and a trisaccharide headgroup containing sialic acid.[1] This amphipathic nature allows it to embed within the cell membrane, with the lipid portion interacting with the hydrophobic core of the bilayer and the carbohydrate portion extending into the extracellular space.

Lipid rafts are dynamic, nanoscale microdomains within the plasma membrane that are enriched in cholesterol and sphingolipids, including gangliosides like GM3.[2][3] These regions are more ordered and tightly packed than the surrounding lipid bilayer, creating a platform for the concentration and interaction of specific proteins involved in cellular signaling. The integrity of lipid rafts is crucial for a variety of cellular processes, including signal transduction, protein trafficking, and cell adhesion.

Structure of Phyto-GM3

The generalized structure of GM3 consists of three main components:

-

A Ceramide Lipid Anchor: This hydrophobic portion is composed of a sphingosine (B13886) backbone linked to a fatty acid. The length and saturation of the fatty acid chain can vary, influencing the biophysical properties of the GM3 molecule.

-

A Trisaccharide Headgroup: This hydrophilic portion consists of three sugar residues: sialic acid, galactose, and glucose.

-

Sialic Acid: The presence of this negatively charged sugar is a defining feature of gangliosides and is crucial for many of their biological functions.

While the term "Phyto-GM3" is not commonly used in the literature, it is understood to refer to GM3 gangliosides originating from plant sources. The core structure is consistent with mammalian GM3, though variations in the fatty acid composition of the ceramide tail are likely.

Phyto-GM3 and the Modulation of Lipid Raft Composition and Function

The incorporation of Phyto-GM3 into the cell membrane can significantly influence the properties of lipid rafts. Studies on model membranes have shown that GM3 can promote the formation of ordered lipid domains, suggesting a role in the stabilization and organization of lipid rafts.[4] The presence of GM3 within these microdomains can alter the recruitment and activity of various membrane-associated proteins.

Phyto-GM3 in Cellular Signaling

Lipid rafts serve as critical hubs for cellular signaling, and the presence of Phyto-GM3 within these domains can have a profound impact on signal transduction pathways, most notably the Epidermal Growth Factor Receptor (EGFR) pathway and the PI3K/Akt pathway.

Inhibition of EGFR Signaling

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a central role in cell proliferation, differentiation, and survival. Overactivation of EGFR is a hallmark of many cancers. GM3 has been identified as a potent inhibitor of EGFR activation.[5][6]

The mechanism of inhibition is thought to involve a direct carbohydrate-to-carbohydrate interaction between the sialic acid-containing headgroup of GM3 and the N-linked glycans on the extracellular domain of EGFR.[5][6] This interaction is believed to stabilize the monomeric, inactive form of the receptor, thereby preventing its dimerization and subsequent autophosphorylation upon ligand binding.[7] This inhibitory effect is particularly pronounced within the context of lipid rafts, where the colocalization of GM3 and EGFR facilitates this interaction.[7]

Signaling Pathway: GM3 Inhibition of EGFR

Caption: Phyto-GM3 inhibits EGFR signaling by preventing dimerization.

Modulation of the PI3K/Akt Pathway and Induction of Apoptosis

The PI3K/Akt pathway is a critical downstream effector of EGFR and other growth factor receptors, playing a central role in cell survival and proliferation. By inhibiting EGFR activation, Phyto-GM3 can lead to the downregulation of the PI3K/Akt signaling cascade. A reduction in Akt phosphorylation has been observed following treatment with GM3 or its mimetics.[8][9]

The inhibition of the pro-survival PI3K/Akt pathway is a key mechanism through which Phyto-GM3 can induce apoptosis (programmed cell death). The sustained inactivation of Akt can lead to the activation of pro-apoptotic proteins and the suppression of anti-apoptotic factors, ultimately tipping the cellular balance towards apoptosis.

Signaling Pathway: Phyto-GM3 Induced Apoptosis

Caption: Phyto-GM3 promotes apoptosis via PI3K/Akt inhibition.

Quantitative Data

| Parameter | Cell Line | Treatment | Concentration | Result | Reference |

| EGFR Phosphorylation | A431 | GM3 | 14 nmol | Reduction to ~50% of control | [6] |

| EGFR Phosphorylation | A431 | GM3 | 28 nmol | Reduction to ~20% of control | [6] |

| Akt Kinase Activity | A431 | Lipid mimetic of lyso-GM3 dimer | 100 µM | Significant inhibition | [8][9] |

Experimental Protocols

Isolation of Lipid Rafts from Plant Tissues

This protocol is adapted from commercially available kits and established methodologies for the isolation of detergent-resistant membranes (DRMs), which are considered to be equivalent to lipid rafts.

Workflow: Lipid Raft Isolation from Plant Tissue

Caption: Workflow for isolating lipid rafts from plant tissues.

Materials:

-

Plant tissue (e.g., Arabidopsis thaliana leaves)

-

Detergent-free buffer (e.g., TNE buffer: 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM EDTA, with protease and phosphatase inhibitors)

-

Lysis buffer (TNE with 1% Triton X-100)

-

Sucrose solutions (e.g., 40%, 30%, and 5% in TNE)

-

Dounce homogenizer

-

Ultracentrifuge and appropriate rotor

Procedure:

-

Harvest and wash plant tissue.

-

Homogenize the tissue in ice-cold detergent-free buffer using a Dounce homogenizer.

-

Filter the homogenate through miracloth to remove large debris.

-

Centrifuge the filtrate at a low speed (e.g., 10,000 x g) to pellet chloroplasts and other large organelles.

-

Collect the supernatant and centrifuge at a high speed (e.g., 100,000 x g) to pellet the total microsomal fraction.

-

Resuspend the pellet in ice-cold lysis buffer and incubate on ice.

-

Mix the lysate with an equal volume of 80% sucrose in TNE to achieve a final concentration of 40% sucrose.

-

Layer this mixture at the bottom of an ultracentrifuge tube.

-

Carefully overlay with layers of 30% and 5% sucrose in TNE.

-

Centrifuge at high speed (e.g., 200,000 x g) for 18-24 hours at 4°C.

-

Lipid rafts will be visible as an opaque band at the 5%/30% sucrose interface.

-

Carefully collect the lipid raft fraction.

-

The collected fraction can then be analyzed by Western blotting for raft marker proteins (e.g., flotillin) and non-raft markers, or by mass spectrometry for proteomic and lipidomic analysis.

Reconstitution of Phyto-GM3 in Model Membranes for Biophysical Studies

This protocol describes the preparation of giant unilamellar vesicles (GUVs) containing Phyto-GM3 to study its effects on membrane properties.

Workflow: Phyto-GM3 Reconstitution in GUVs

Caption: Workflow for reconstituting Phyto-GM3 in GUVs.

Materials:

-

Lipids (e.g., DOPC, cholesterol, sphingomyelin) in chloroform

-

Phyto-GM3 in a suitable solvent

-

Fluorescent lipid probe (e.g., Laurdan)

-

Indium tin oxide (ITO)-coated glass slides

-

Electroformation chamber

-

Aqueous buffer (e.g., sucrose solution)

Procedure:

-

Prepare a lipid mixture in chloroform containing the desired molar ratios of lipids and Phyto-GM3. Include a fluorescent probe to visualize lipid phases.

-

Deposit the lipid mixture onto an ITO-coated glass slide and evaporate the solvent under a stream of nitrogen to form a thin lipid film.

-

Further dry the film under vacuum to remove residual solvent.

-

Assemble an electroformation chamber with another ITO-coated slide, separated by a silicone spacer.

-

Fill the chamber with an aqueous buffer (e.g., a sucrose solution).

-

Apply an AC electric field to the ITO slides to induce the formation of GUVs from the lipid film.

-

Harvest the GUVs and observe them using confocal microscopy.

-

The fluorescent probe will allow for the visualization of lipid domains (liquid-ordered vs. liquid-disordered phases), and the effect of Phyto-GM3 on their formation and stability can be assessed.

Conclusion

Phyto-GM3 is a key lipid component of plant cell membranes that plays a significant role in the organization and function of lipid rafts. Its ability to modulate critical signaling pathways, such as the EGFR and PI3K/Akt pathways, highlights its importance in regulating cell proliferation and survival. The experimental protocols and quantitative data provided in this guide offer a framework for researchers to further investigate the multifaceted roles of Phyto-GM3 and its potential as a target for therapeutic intervention in various diseases, including cancer. Further research into the specific quantitative effects of Phyto-GM3 on the proteome and lipidome of lipid rafts will undoubtedly provide deeper insights into its mechanisms of action.

References

- 1. lipotype.com [lipotype.com]

- 2. Sphingolipids and Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cholesterol and Sphingolipid Enriched Lipid Rafts as Therapeutic Targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Behavior of GM3 ganglioside in lipid monolayers mimicking rafts or fluid phase in membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Epidermal growth factor receptor tyrosine kinase is modulated by GM3 interaction with N-linked GlcNAc termini of the receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Epidermal growth factor receptor tyrosine kinase is modulated by GM3 interaction with N-linked GlcNAc termini of the receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regulation of human EGF receptor by lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effect of lipid mimetics of GM3 and lyso-GM3 dimer on EGF receptor tyrosine kinase and EGF-induced signal transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effect of lipid mimetics of GM3 and lyso-GM3 dimer on EGF receptor tyrosine kinase and EGF-induced signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ganglioside GM3 Signaling Pathways

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ganglioside GM3, a sialic acid-containing glycosphingolipid, is a critical component of the outer leaflet of the plasma membrane in animal cells. It plays a pivotal role in modulating a variety of cellular signal transduction pathways, thereby influencing fundamental processes such as cell growth, differentiation, adhesion, and motility. This technical guide provides a comprehensive overview of the core signaling pathways regulated by ganglioside GM3. While the term "phyto-type" GM3 was specified, it is important to note that gangliosides, including GM3, are characteristic of animal cells and have not been documented in plants. Plant cells possess a distinct and complex array of sphingolipids, such as ceramides (B1148491) and glycosyl inositol (B14025) phosphoceramides (GIPCs), which participate in their own unique signaling cascades. This guide will, therefore, focus on the well-elucidated signaling mechanisms of mammalian GM3, which is crucial for understanding its role in health and disease, including cancer and metabolic disorders. We will delve into the molecular interactions of GM3 with key receptor proteins, present quantitative data on its modulatory effects, detail relevant experimental protocols, and provide visual representations of the signaling cascades.

Introduction to Ganglioside GM3

Ganglioside GM3 is the simplest of the gangliosides, consisting of a ceramide lipid anchor to which a trisaccharide headgroup (sialic acid-galactose-glucose) is attached.[1] The ceramide portion, composed of a sphingoid base and a fatty acid, exhibits significant structural diversity, particularly in the length and saturation of the fatty acid chain. This structural heterogeneity, especially the distinction between long-chain fatty acids (LCFA) and very-long-chain fatty acids (VLCFA), has profound implications for the biological activity of GM3.[2][3] GM3 is known to cluster in specialized membrane microdomains, often referred to as lipid rafts, where it interacts with and modulates the function of various signaling proteins.[4]

Core Signaling Pathways Modulated by GM3

GM3 primarily exerts its influence on cellular signaling by modulating the activity of transmembrane receptors. Two of the most extensively studied pathways are its regulation of receptor tyrosine kinases (RTKs) and its involvement in innate immunity through Toll-like receptor 4 (TLR4).

Modulation of Receptor Tyrosine Kinase (RTK) Signaling

GM3 is a well-established negative regulator of several RTKs, including the Epidermal Growth Factor Receptor (EGFR) and the Insulin (B600854) Receptor (IR). By directly interacting with these receptors, GM3 can inhibit their dimerization and autophosphorylation, thereby attenuating downstream signaling cascades.[5][6]

EGFR Signaling: GM3 has been shown to inhibit EGF-induced autophosphorylation of the EGFR.[5] This inhibitory effect is specific, as other gangliosides do not necessarily replicate this function. The interaction between GM3 and EGFR is thought to occur within lipid rafts and is dependent on the glycosylation state of the receptor.[7] Inhibition of EGFR signaling by GM3 leads to downstream effects such as the inhibition of MAP kinase and PI3 kinase activities, ultimately impacting cell proliferation.[5]

Insulin Receptor Signaling: In the context of metabolic regulation, GM3 is a key player in insulin resistance. Increased expression of GM3 in adipocytes and other insulin-sensitive tissues is associated with decreased insulin sensitivity.[4][8] GM3 directly interacts with the insulin receptor, inhibiting its tyrosine kinase activity and subsequent downstream signaling events, such as the phosphorylation of insulin receptor substrate (IRS) proteins.[6][8] Mice lacking GM3 synthase, the enzyme responsible for GM3 synthesis, exhibit enhanced insulin sensitivity and are protected from high-fat diet-induced insulin resistance.[6]

Figure 1: GM3-mediated inhibition of EGFR and Insulin Receptor signaling pathways.

Regulation of Toll-like Receptor 4 (TLR4) Signaling

GM3 acts as an endogenous ligand for TLR4, a key receptor in the innate immune system that recognizes pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS). The fatty acid composition of GM3 dictates its effect on TLR4 signaling.[2]

-

VLCFA-GM3 (e.g., with C22:0, C24:0 fatty acids): These species act as agonists, enhancing TLR4 activation in synergy with LPS. This pro-inflammatory activity is associated with chronic inflammation in metabolic syndrome.[2][3]

-

LCFA-GM3 (e.g., with C16:0, C18:0 fatty acids): In contrast, these species act as antagonists, suppressing TLR4 activation.[2]

This differential regulation highlights the importance of GM3 acyl chain structure in modulating inflammatory responses. The interaction occurs at the TLR4/MD-2 complex, where GM3 can either promote or inhibit the dimerization required for signal transduction.[2][3]

Figure 2: Differential regulation of TLR4 signaling by GM3 fatty acid species.

Quantitative Data on GM3 Signaling

The modulatory effects of GM3 on signaling pathways are quantifiable. The following tables summarize key findings from the literature.

| Parameter | Receptor/Pathway | Effect of GM3 | Quantitative Finding | Reference |

| Receptor Phosphorylation | Insulin Receptor | Inhibition | Addition of GM3 to 3T3-L1 adipocytes suppresses insulin-stimulated phosphorylation. | [6] |

| Epidermal Growth Factor Receptor | Inhibition | Treatment of A1S cells with GM3 leads to inhibition of MAP kinase and PI3 kinase activities. | [5] | |

| Inflammatory Response | TLR4/MD-2 Complex | Activation (VLCFA-GM3) | VLCFA variants (22:0, 24:0, h24:0) strongly promote TLR4 activation. | [2] |

| TLR4/MD-2 Complex | Inhibition (LCFA-GM3) | LCFA variants (16:0, 18:0) suppress pro-inflammatory cytokine production. | [2] | |

| Cellular Phenotype | C2C12 Myoblast Differentiation | Modulation | GM3 with 16:0 acyl chains greatly increased during differentiation. | [6] |

| Keratinocyte Motility | Inhibition | Glucose-induced GM3 expression suppresses IGF-1 receptor activation and cell migration. | [9] |

Experimental Protocols for Studying GM3 Signaling

Investigating the roles of GM3 in cellular signaling involves a combination of biochemical, molecular, and cell-based assays. Below are outlines of key experimental protocols.

Cell Culture and GM3 Treatment

-

Cell Lines: A431 (high EGFR expression), 3T3-L1 adipocytes (insulin signaling), and various cancer cell lines are commonly used.

-

Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

GM3 Administration: Exogenous GM3, dissolved in a suitable solvent like ethanol (B145695) and then diluted in serum-free media, is added to the cell culture. Control cells receive the vehicle alone.

Analysis of Receptor Phosphorylation

This protocol is designed to assess the effect of GM3 on the activation of receptor tyrosine kinases.

-

Cell Treatment: Culture cells to near confluence, serum-starve overnight, and then pre-incubate with or without GM3 for a specified time (e.g., 1-2 hours).

-

Ligand Stimulation: Stimulate the cells with the appropriate ligand (e.g., EGF or insulin) for a short period (e.g., 5-15 minutes) at 37°C.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Immunoprecipitation (IP): Incubate the cell lysates with an antibody specific for the receptor of interest (e.g., anti-EGFR) overnight at 4°C. Add protein A/G-agarose beads to pull down the antibody-receptor complexes.

-

Western Blotting: Elute the proteins from the beads, separate them by SDS-PAGE, and transfer them to a PVDF membrane. Probe the membrane with an anti-phosphotyrosine antibody to detect receptor phosphorylation. Subsequently, strip the membrane and re-probe with an antibody against the total receptor protein to confirm equal loading.

Figure 3: Workflow for analyzing GM3's effect on receptor phosphorylation.

Kinase Assays

To measure the activity of downstream kinases like MAP kinase or PI3 kinase:

-

Cell Treatment and Lysis: Follow steps 1-3 from the receptor phosphorylation protocol.

-

Kinase Immunoprecipitation: Use an antibody specific for the kinase of interest (e.g., anti-ERK1/2) to immunoprecipitate the kinase from the cell lysate.

-

In Vitro Kinase Reaction: Resuspend the immunoprecipitated kinase in a kinase buffer containing a specific substrate (e.g., myelin basic protein for MAP kinase) and [γ-³²P]ATP.

-

Quantification: After the reaction, separate the products by SDS-PAGE and quantify the incorporation of ³²P into the substrate using autoradiography or a phosphorimager.

Implications for Drug Development

The integral role of GM3 in fundamental signaling pathways makes it an attractive target for therapeutic intervention.

-

Cancer Therapy: Given GM3's inhibitory effect on EGFR, strategies to increase GM3 levels or develop GM3 mimetics could be explored for cancers driven by EGFR overactivity.

-

Metabolic Diseases: The link between elevated GM3 and insulin resistance suggests that inhibiting GM3 synthesis could be a viable approach for treating type 2 diabetes.

-

Inflammatory Disorders: The dual role of GM3 in TLR4 signaling, dependent on its fatty acid composition, opens up possibilities for developing selective modulators of inflammation. For instance, LCFA-GM3 analogues could serve as anti-inflammatory agents.

Conclusion

Ganglioside GM3 is a multifaceted regulator of cellular signaling, with its influence extending from the control of cell growth and metabolism to the modulation of innate immune responses. The structural diversity of its ceramide moiety, particularly the length of the fatty acid chain, adds a layer of complexity to its biological functions. While the concept of a "phyto-type" GM3 is not supported by current literature, the well-documented signaling pathways of mammalian GM3 provide a robust framework for understanding its physiological and pathological roles. Further research into the precise molecular interactions of different GM3 species with their protein targets will undoubtedly unveil new opportunities for the development of novel therapeutics for a range of human diseases.

References

- 1. Plant sphingolipids: Their importance in cellular organization and adaption - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sphingolipid metabolism, transport, and functions in plants: Recent progress and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Emerging Roles of Sphingolipid Signaling in Plant Response to Biotic and Abiotic Stresses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pnas.org [pnas.org]

- 7. orbi.uliege.be [orbi.uliege.be]

- 8. researchgate.net [researchgate.net]

- 9. What is GM3 Ganglioside? - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

Phyto-type Ganglioside GM3: A Technical Guide to Its Discovery, Isolation, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ganglioside GM3, a monosialylated glycosphingolipid, is a crucial component of the plasma membrane in vertebrate cells, playing significant roles in cell signaling, recognition, and membrane dynamics. While typically associated with animal tissues, the existence of a "phyto-type" GM3, distinguished by a phytosphingosine (B30862) backbone, has opened new avenues for research and therapeutic development. This technical guide provides a comprehensive overview of the discovery, isolation, and analysis of phyto-type Ganglioside GM3. It details experimental protocols for extraction and purification from plant sources, summarizes quantitative data, and visualizes key workflows and signaling pathways. This document serves as an in-depth resource for researchers and professionals in drug development seeking to explore the potential of plant-derived gangliosides.

Introduction: The Emergence of Phyto-type Ganglioside GM3

Ganglioside GM3, with its conserved structure of a ceramide backbone, a neutral oligosaccharide core, and a terminal sialic acid residue (NeuAcα(2-3)Galβ(1-4)Glc-ceramide), is the simplest of the gangliosides and serves as a precursor for more complex forms.[1][2][3] Its involvement in cellular processes like cell adhesion, differentiation, and modulation of insulin (B600854) signaling has made it a subject of intense study, particularly in the context of metabolic disorders and cancer.[1][2]

The defining characteristic of phyto-type Ganglioside GM3 lies in its ceramide moiety, which incorporates phytosphingosine as the long-chain base.[1] Phytosphingosine is a sphingoid base abundant in plants and fungi.[4] The discovery of complex glycosphingolipids in plants, dating back to the mid-20th century, laid the groundwork for identifying these unique molecular species. While the historical discovery of phyto-GM3 itself is not extensively documented, the established presence of phytosphingosine and the development of advanced analytical techniques have enabled its characterization.[5]

The structural divergence of phyto-GM3 from its animal-derived counterparts, primarily in the sphingoid backbone, suggests potentially unique biological activities and therapeutic applications. This guide provides the technical foundation for exploring these possibilities.

Experimental Protocols: From Plant Tissue to Purified Phyto-GM3

The isolation of phyto-GM3 from plant sources adapts established methods for ganglioside extraction from animal tissues, with modifications to account for the unique composition of plant matrices.

Extraction of Total Lipids from Plant Tissue

This protocol outlines a general procedure for the extraction of total lipids, including gangliosides, from plant material.

Materials:

-

Plant tissue (e.g., leaves, seeds)

-

Liquid nitrogen

-

Mortar and pestle

-

Water (HPLC grade)

-

Refrigerated centrifuge

-

Glass centrifuge tubes with PTFE-lined caps

-

Solvent evaporation system (e.g., rotary evaporator or nitrogen stream)

Procedure:

-

Harvest fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Transfer the powdered tissue to a glass centrifuge tube.

-

Add a chloroform:methanol mixture (1:2, v/v) to the tissue powder. The ratio of solvent to tissue should be approximately 20:1 (v/w).

-

Vortex the mixture thoroughly for 5-10 minutes to ensure complete extraction.

-

Centrifuge at 1,000 x g for 10 minutes at 4°C to pellet the solid debris.

-

Carefully collect the supernatant containing the total lipid extract.

-

To induce phase separation, add chloroform and water to the supernatant to achieve a final chloroform:methanol:water ratio of 2:1:0.8 (v/v/v).

-

Vortex the mixture vigorously and centrifuge at 1,000 x g for 10 minutes at 4°C.

-

Two phases will form: an upper aqueous-rich phase and a lower chloroform-rich phase containing the lipids.

-

Carefully collect the lower chloroform layer.

-

Evaporate the solvent under a gentle stream of nitrogen or using a rotary evaporator to obtain the total lipid extract.

Purification of Gangliosides by Partitioning and Chromatography

This multi-step protocol refines the total lipid extract to isolate the ganglioside fraction.

2.2.1. Folch Partitioning

Materials:

-

Total lipid extract

-

Chloroform

-

Methanol

-

0.88% KCl solution

Procedure:

-

Redissolve the dried total lipid extract in chloroform:methanol (2:1, v/v).

-

Add 0.2 volumes of 0.88% KCl solution.

-

Vortex vigorously to partition the lipids.

-

Centrifuge at 1,000 x g for 10 minutes to facilitate phase separation.

-

The upper aqueous phase, enriched in gangliosides, is carefully collected. The lower organic phase contains neutral lipids.

-

Repeat the partitioning of the lower phase with a fresh chloroform:methanol:0.88% KCl solution (1:1:0.9, v/v/v) to maximize ganglioside recovery.

-

Combine the upper aqueous phases and evaporate to dryness.

2.2.2. Anion-Exchange Chromatography

Materials:

-

DEAE-Sephadex A-25 resin

-

Chloroform

-

Methanol

-

Ammonium (B1175870) acetate (B1210297) solutions in methanol (ranging from 0.05 M to 0.5 M)

Procedure:

-

Swell the DEAE-Sephadex A-25 resin in a chloroform:methanol:water (1:1:0.1, v/v/v) mixture.

-

Pack the swollen resin into a glass column.

-

Dissolve the dried ganglioside-enriched extract from the partitioning step in the same solvent and apply it to the column.

-

Wash the column with the starting solvent to elute neutral and zwitterionic lipids.

-

Elute the gangliosides using a stepwise gradient of ammonium acetate in methanol. GM3 typically elutes at lower salt concentrations (e.g., 0.05 M to 0.15 M ammonium acetate).

-

Collect the fractions and monitor for the presence of gangliosides using Thin-Layer Chromatography (TLC).

2.2.3. Silica (B1680970) Gel Chromatography

Materials:

-

Silica gel 60

-

Chloroform

-

Methanol

-

Water

Procedure:

-

Prepare a slurry of silica gel 60 in chloroform.

-

Pack the slurry into a glass column.

-

Dissolve the pooled and dried ganglioside fractions from the anion-exchange step in a small volume of chloroform:methanol (95:5, v/v).

-

Apply the sample to the silica gel column.

-

Elute the column with a stepwise gradient of increasing methanol concentration in chloroform.

-

Monitor the eluted fractions by TLC to identify and pool the fractions containing purified GM3.

Analytical Techniques for Phyto-GM3 Characterization

A combination of chromatographic and spectrometric techniques is essential for the definitive identification and structural elucidation of phyto-GM3.

Thin-Layer Chromatography (TLC)

TLC is a fundamental technique for the initial identification and assessment of purity of ganglioside fractions.

-

Stationary Phase: High-performance TLC (HPTLC) plates coated with silica gel 60.

-

Mobile Phase: A solvent system such as chloroform:methanol:0.25% aqueous CaCl2 (50:40:10, v/v/v) is commonly used.

-

Visualization: Gangliosides can be visualized by spraying the plate with a resorcinol-HCl reagent and heating, which produces a characteristic purple color for sialic acid-containing lipids.

High-Performance Liquid Chromatography (HPLC)

HPLC provides a more sensitive and quantitative method for the analysis and purification of gangliosides.

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of aqueous and organic solvents, such as a mixture of acetonitrile (B52724) and sodium phosphate (B84403) buffer.

-

Detection: UV detection at around 215 nm is suitable for detecting the amide bond in the ceramide backbone.

Mass Spectrometry (MS)

MS is the most powerful tool for the structural elucidation of phyto-GM3, providing information on molecular weight and fragmentation patterns.

-

Ionization Techniques: Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are commonly employed.

-

Tandem MS (MS/MS): This technique allows for the fragmentation of the parent ion, providing detailed structural information about the glycan chain and the ceramide backbone, including the identification of phytosphingosine.

-

Gas Chromatography-Mass Spectrometry (GC-MS): After derivatization to increase volatility, GC-MS can be used to analyze the fatty acid and long-chain base composition of the ceramide.

Quantitative Data

Quantitative analysis of phyto-GM3 in plant tissues is still an emerging field. However, data on the precursor molecule, phytosphingosine, can provide valuable insights into potential plant sources.

| Plant Species | Tissue | Phytosphingosine Content (nmol/g FW) | Phytosphingosine-1-phosphate Content (pmol/g FW) | Reference |

| Nicotiana tabacum | Leaves (Control, 96h) | ~10 | ~0.1 | [3] |

| Nicotiana tabacum | Leaves (Pathogen Infected, 96h) | ~45 | ~1.2 | [3] |

FW = Fresh Weight. Values are approximate and based on graphical data from the cited source.

This table highlights that tobacco leaves are a known source of phytosphingosine, and its levels can be significantly influenced by biotic stress, suggesting that pathogen infection could be a strategy to enhance the yield of phyto-GM3 precursors.

Visualizing Workflows and Pathways

Experimental Workflow for Phyto-GM3 Isolation and Analysis

Caption: Workflow for the isolation and analysis of phyto-GM3.

Biosynthesis Pathway of Phyto-GM3

Caption: Simplified biosynthesis pathway of phyto-type GM3.

Potential Signaling Role of Phyto-GM3 in Plant Defense

Caption: Hypothetical signaling pathway of phyto-GM3 in plant defense.

Conclusion and Future Perspectives

The study of phyto-type Ganglioside GM3 is a promising frontier in glycobiology and drug development. While direct research on its discovery and isolation from plants is still in its early stages, the established knowledge of ganglioside chemistry and plant sphingolipid biology provides a solid framework for its exploration. The detailed protocols and analytical methods presented in this guide offer a practical starting point for researchers. Future investigations should focus on screening a wider range of plant species for high levels of phyto-GM3, elucidating its specific biological functions in plants and its potential therapeutic effects in animal models. The unique structural features of phyto-GM3 may lead to the development of novel therapeutics with improved efficacy and safety profiles.

References

- 1. Rapid nanoscale quantitative analysis of plant sphingolipid long-chain bases by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of plant sphingolipid desaturases using chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Phytosphingosine - Wikipedia [en.wikipedia.org]

- 5. Plant sphingolipids: decoding the enigma of the Sphinx - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Natural Sources of Phyto-derived Ganglioside GM3

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ganglioside GM3, a sialic acid-containing glycosphingolipid, is a critical component of the cell plasma membrane, modulating a variety of cell signal transduction pathways. While traditionally studied in mammals, the existence of a "phyto-type" GM3, characterized by a phytosphingosine (B30862) backbone, has opened new avenues for research and therapeutic development. This technical guide provides a comprehensive overview of the current knowledge on natural, phyto-derived sources of Ganglioside GM3. It consolidates available, albeit limited, quantitative data, details plausible experimental protocols for extraction and analysis, and elucidates the key signaling pathways modulated by GM3, offering a valuable resource for researchers and drug development professionals exploring the therapeutic potential of plant-derived gangliosides.

Introduction to Phyto-derived Ganglioside GM3

Gangliosides are amphipathic molecules composed of a ceramide lipid anchor and a sialic acid-containing oligosaccharide chain.[1] GM3 is the simplest ganglioside, serving as a precursor for the biosynthesis of more complex gangliosides.[2] The designation "phyto-derived" or "phyto-type" GM3 refers to a structural variant of GM3 where the sphingoid base is phytosphingosine, a long-chain amino alcohol abundant in plants.[3][4] This structural difference may influence its biological activity and therapeutic potential.

Phyto-derived GM3 is of significant interest to the pharmaceutical industry due to its potential roles in various cellular processes, including cell growth, differentiation, and apoptosis.[5] Its ability to modulate key signaling pathways, such as those involving the Epidermal Growth Factor Receptor (EGFR) and the insulin (B600854) receptor, makes it a compelling target for drug development in oncology and metabolic diseases.[6][7]

Potential Natural Sources of Phyto-derived GM3

While the presence of phytosphingosine-containing sphingolipids is well-documented in the plant kingdom, specific quantitative data on GM3 concentrations in various plant species are scarce in publicly available literature.[3][8] However, based on the general distribution of glycosphingolipids, the following plants are considered potential sources warranting further investigation:

-

Spinach (Spinacia oleracea) : Research on plant-based lipids has occasionally included spinach, suggesting it as a source of various glycolipids.

-

Potato (Solanum tuberosum) : Potato tubers are another potential source, with studies indicating the presence of a diverse range of lipids.

Table 1: Putative Natural Sources of Phyto-derived GM3 and Related Sphingolipids

| Plant Source | Common Name | Relevant Lipid Classes Identified | Remarks |

| Glycine max | Soybean | Glucosylceramides, Phytosphingosine | A primary candidate for phyto-GM3 due to high sphingolipid content.[9] |

| Spinacia oleracea | Spinach | Glycosphingolipids | General lipidomic studies suggest the presence of complex lipids. |

| Solanum tuberosum | Potato | Sphingolipids | Further investigation is needed to quantify GM3 content. |

Note: The table above is based on indirect evidence and the known presence of precursor molecules. Direct quantitative analysis of GM3 in these sources is a key area for future research.

Experimental Protocols

The following protocols are adapted from established methods for the extraction and analysis of gangliosides and other plant lipids.[10][11][12] These should be optimized for the specific plant matrix being investigated.

Extraction of Total Lipids from Plant Material

This protocol outlines a general procedure for the extraction of total lipids from plant tissues, which would include gangliosides.

Materials:

-

Fresh or lyophilized plant tissue (e.g., soybean powder, spinach leaves)

-

Chloroform (B151607) (CHCl₃)

-

Methanol (MeOH)

-

Deionized water

-

Homogenizer or blender

-

Centrifuge

-

Rotary evaporator

Procedure:

-

Homogenization: Homogenize 10 g of fresh (or 1 g of lyophilized) plant tissue in a mixture of 40 mL of chloroform and 80 mL of methanol.

-

Sonication: Sonicate the homogenate for 30 minutes in a bath sonicator.

-

Extraction: Stir the mixture for 2 hours at room temperature.

-

Centrifugation: Centrifuge the mixture at 4000 x g for 20 minutes to pellet the solid material.

-

Supernatant Collection: Carefully collect the supernatant containing the lipid extract.

-

Re-extraction: Re-extract the pellet with 30 mL of chloroform/methanol (1:2, v/v) and centrifuge again.

-

Pooling and Washing: Pool the supernatants and add 0.2 volumes of 0.9% NaCl solution. Vortex thoroughly and centrifuge to separate the phases.

-

Phase Separation: Carefully collect the lower organic phase.

-

Drying: Evaporate the solvent from the organic phase under a stream of nitrogen or using a rotary evaporator.

-

Storage: Store the dried lipid extract at -20°C until further purification.

Purification of Ganglioside GM3

This protocol describes a general method for the enrichment of gangliosides from a total lipid extract using solid-phase extraction.

Materials:

-

Dried total lipid extract

-

Silica (B1680970) gel solid-phase extraction (SPE) cartridges

-

Solvents: Chloroform, Methanol, Acetone

Procedure:

-

Sample Loading: Dissolve the dried lipid extract in a minimal volume of chloroform/methanol (98:2, v/v) and load it onto a pre-conditioned silica gel SPE cartridge.

-

Elution of Neutral Lipids: Wash the cartridge with 5-10 column volumes of chloroform to elute neutral lipids.

-

Elution of Glycolipids: Elute less polar glycolipids with 5-10 column volumes of acetone/methanol (9:1, v/v).

-

Elution of Gangliosides: Elute the ganglioside fraction with 5-10 column volumes of chloroform/methanol/water (60:35:8, v/v/v).

-

Drying and Storage: Dry the ganglioside fraction under nitrogen and store at -20°C.

Analysis by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

This protocol provides a framework for the analytical separation and identification of GM3.

Instrumentation:

-

HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap)

-

Reversed-phase C18 column (e.g., 2.1 x 150 mm, 1.8 µm)

Mobile Phases:

-

Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate

-

Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid and 5 mM ammonium formate

Procedure:

-

Sample Preparation: Reconstitute the purified ganglioside fraction in a suitable solvent (e.g., methanol).

-

Injection: Inject an appropriate volume of the sample onto the HPLC column.

-

Gradient Elution: Employ a suitable gradient program, starting with a high percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B to elute the lipids based on their polarity.

-

Mass Spectrometry: Operate the mass spectrometer in negative ion mode. Monitor for the characteristic [M-H]⁻ ion of GM3.

-

Fragmentation Analysis: Perform tandem MS (MS/MS) on the parent ion of interest to confirm its identity by observing characteristic fragment ions corresponding to the loss of sialic acid and other sugar moieties.

Signaling Pathways Modulated by GM3

GM3 plays a significant role in modulating various signaling pathways, primarily by interacting with and influencing the function of membrane receptors.[13] The following sections detail two of the most well-characterized pathways affected by GM3.

Inhibition of Epidermal Growth Factor Receptor (EGFR) Signaling

GM3 has been shown to inhibit the activation of the EGFR, a key receptor tyrosine kinase involved in cell proliferation and survival.[14][15] Overactivation of the EGFR pathway is a hallmark of many cancers.

Mechanism of Inhibition:

GM3 is thought to inhibit EGFR signaling by directly interacting with the receptor within the plasma membrane. This interaction is believed to prevent the ligand-induced dimerization and autophosphorylation of the receptor, which are critical steps for downstream signal activation.[15] This leads to the suppression of downstream signaling cascades, including the Ras-MAPK and PI3K-Akt pathways, ultimately resulting in reduced cell proliferation.[6]

Diagram of EGFR Signaling Inhibition by GM3:

Caption: Inhibition of EGFR signaling by Phyto-GM3.

Modulation of Insulin Receptor Signaling

GM3 is also a known modulator of the insulin receptor, playing a role in insulin resistance.[7] Elevated levels of GM3 in cell membranes can impair insulin signaling.

Mechanism of Modulation:

Similar to its effect on EGFR, GM3 is thought to interact with the insulin receptor, preventing its proper activation upon insulin binding. This leads to reduced phosphorylation of downstream substrates like Insulin Receptor Substrate 1 (IRS-1) and subsequently dampens the PI3K-Akt signaling cascade.[16] The consequence is a decrease in glucose uptake and other insulin-mediated metabolic processes.

Diagram of Insulin Receptor Signaling Modulation by GM3:

Caption: Modulation of insulin receptor signaling by Phyto-GM3.

Experimental Workflow Diagram

The following diagram illustrates a comprehensive workflow for the investigation of phyto-derived GM3, from sample preparation to biological activity assessment.

Caption: Experimental workflow for Phyto-GM3 research.